1-(3-chlorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
1-(3-chlorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Mode of Action
It has been suggested that the compound may act as an antioxidant . The kinetics and mechanism of the antioxidant action of a similar compound, 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, have been studied in a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air .
Biochemical Pathways
It is known that similar compounds, such as quinoline derivatives, can affect various biochemical pathways, including those involving tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
It has been suggested that the compound may act as an antioxidant , which could potentially protect cells from oxidative stress.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves several steps, typically starting with the preparation of the indole core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
1-(3-chlorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives such as:
3-Chloromethcathinone (3-CMC): This compound has a similar chlorophenyl group but differs in its overall structure and biological activity.
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP): Another compound with a chlorophenyl group, but it belongs to the piperazine class and has different pharmacological properties.
The uniqueness of this compound lies in its specific indole core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-6-15-14(16(19)7-10)8-11(2)18(15)13-5-3-4-12(17)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEBJFMJLNJLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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